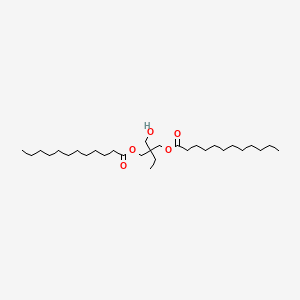
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate is an organic compound that belongs to the class of esters. It is derived from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate typically involves the esterification of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with lauric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions ensures efficient conversion of reactants to the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol and lauric acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bonds in the compound can be hydrolyzed, releasing the active components that exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: The precursor to the dilaurate ester.
Lauric Acid: The fatty acid component of the ester.
Trimethylolpropane: A similar compound with three hydroxyl groups.
Uniqueness
2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl dilaurate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
68849-44-5 |
|---|---|
Formule moléculaire |
C30H58O5 |
Poids moléculaire |
498.8 g/mol |
Nom IUPAC |
[2-(dodecanoyloxymethyl)-2-(hydroxymethyl)butyl] dodecanoate |
InChI |
InChI=1S/C30H58O5/c1-4-7-9-11-13-15-17-19-21-23-28(32)34-26-30(6-3,25-31)27-35-29(33)24-22-20-18-16-14-12-10-8-5-2/h31H,4-27H2,1-3H3 |
Clé InChI |
CJONEYCGBCRINF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



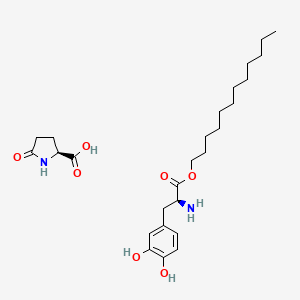

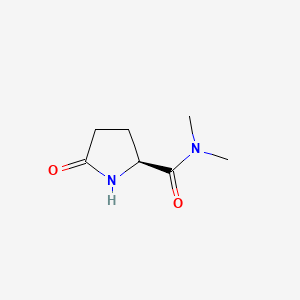
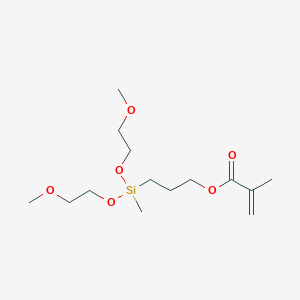

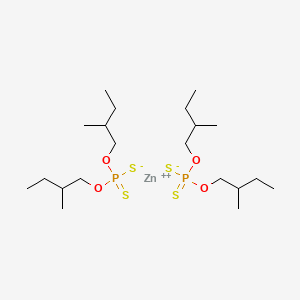
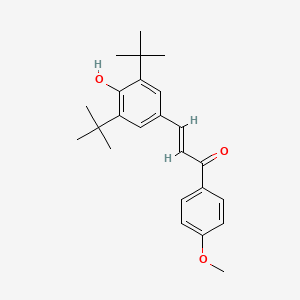
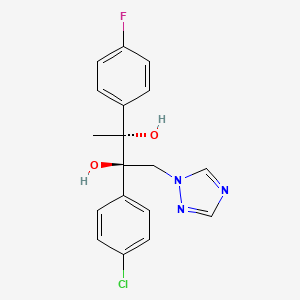
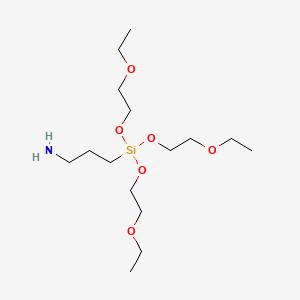



![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)
